Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate
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Overview
Description
Ethyl 3-aminobicyclo[222]octane-2-carboxylate is a bicyclic compound with the molecular formula C11H19NO2 It is a derivative of bicyclo[222]octane, featuring an amino group and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with 3-carbonyl-bicyclo[2.2.2]octane-2-carboxylate.
Reductive Amination: This step involves the conversion of the carbonyl group to an amino group using reductive amination.
Alkalinity Configuration Flip: The configuration of the molecule is adjusted under basic conditions.
Hydrogenation: The protecting group is removed through hydrogenation to yield the final product.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and reducing costs. The process involves similar steps as the synthetic route but is scaled up and may include additional purification steps to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to modify the bicyclic structure.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, reduced bicyclic compounds, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate
- 1,4-Diazabicyclo[2.2.2]octane (DABCO)
- 3-Endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic acid
Uniqueness
Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate is unique due to its specific substitution pattern and the presence of both an amino group and an ethyl ester group.
Properties
IUPAC Name |
ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-2-14-11(13)9-7-3-5-8(6-4-7)10(9)12/h7-10H,2-6,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRDVZHAVFJIFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CCC(C1N)CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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